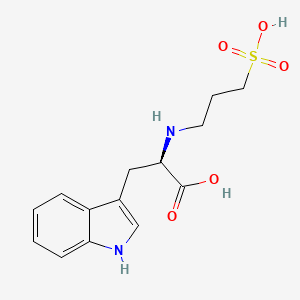
N-(3-Sulfopropyl)-D-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Sulfopropyl)-D-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a sulfopropyl group attached to the nitrogen atom of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-D-tryptophan typically involves the N-alkylation of D-tryptophan with 3-propane sultone. The reaction is carried out in an aqueous medium under neutral pH conditions to ensure high efficiency and yield . The reaction proceeds as follows:
- Dissolve D-tryptophan in water.
- Add 3-propane sultone to the solution.
- Stir the mixture at room temperature for several hours.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Sulfopropyl)-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride.
Substitution: The sulfopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfopropyl group.
Aplicaciones Científicas De Investigación
N-(3-Sulfopropyl)-D-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to tryptophan.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of N-(3-Sulfopropyl)-D-tryptophan involves its interaction with various molecular targets and pathways. The sulfopropyl group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with enzymes and receptors. The indole ring can participate in electron transfer reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
- N-(3-Sulfopropyl)-D-tryptophan
- N-(3-Sulfopropyl)-L-tryptophan
- N-(3-Sulfopropyl)-D-phenylalanine
Comparison: this compound is unique due to its specific structural features, such as the presence of the sulfopropyl group and the D-configuration of tryptophan. Compared to its L-isomer, it may exhibit different biological activities and interactions with enzymes.
Propiedades
Número CAS |
819864-30-7 |
|---|---|
Fórmula molecular |
C14H18N2O5S |
Peso molecular |
326.37 g/mol |
Nombre IUPAC |
(2R)-3-(1H-indol-3-yl)-2-(3-sulfopropylamino)propanoic acid |
InChI |
InChI=1S/C14H18N2O5S/c17-14(18)13(15-6-3-7-22(19,20)21)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,13,15-16H,3,6-8H2,(H,17,18)(H,19,20,21)/t13-/m1/s1 |
Clave InChI |
OHGSQGHREYMASY-CYBMUJFWSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NCCCS(=O)(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


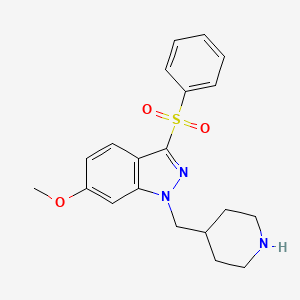
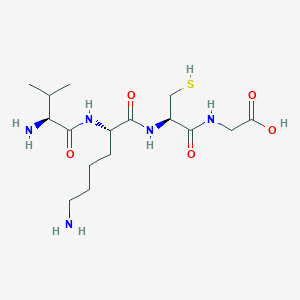
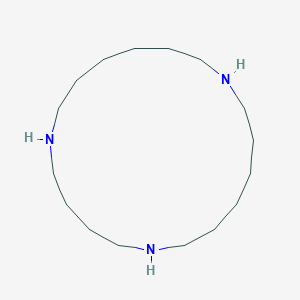
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
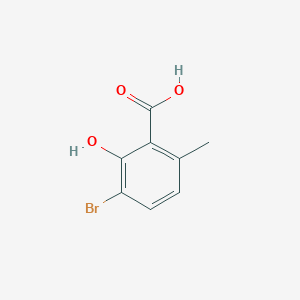
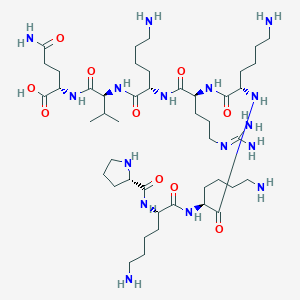
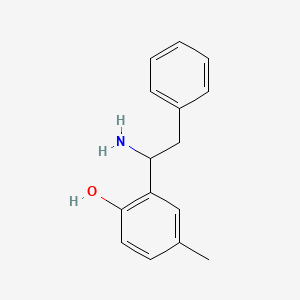
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)
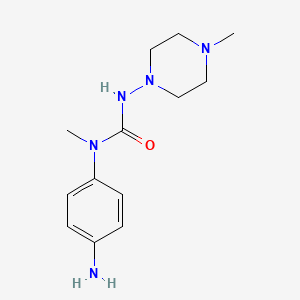
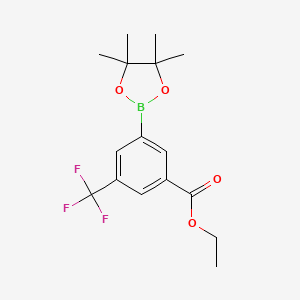
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)

